9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional substituents such as a benzyloxyphenyl group and dimethyl groups
Preparation Methods
The synthesis of 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the formation of the desired heterocyclic structure . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which can reduce the triazole ring or other reducible groups within the molecule.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and quinazoline rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzyloxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar compounds to 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines with different substituents. For example:
9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones: These compounds have various aryl groups instead of the benzyloxyphenyl group, leading to differences in their chemical and biological properties.
Triazoloquinazolines with different alkyl groups: Substituting the dimethyl groups with other alkyl groups can alter the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.
Biological Activity
The compound 9-[4-(benzyloxy)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline derivatives family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H22N4O
- Molecular Weight : 350.42 g/mol
- CAS Number : 198479-63-9
The structure features a triazole ring fused with a quinazoline backbone, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Inhibition of Monoamine Oxidase (MAO)
One of the most significant findings related to this compound is its potential as an inhibitor of monoamine oxidase type B (MAO-B). In studies involving related compounds:
- IC50 Values : The most potent derivatives showed IC50 values in the low nanomolar range (1.4–4.6 nM) for MAO-B inhibition. For instance, a closely related oxadiazole derivative exhibited an IC50 of 1.4 nM with a selectivity ratio exceeding 71,400 for MAO-B over MAO-A .
2. Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve:
- Induction of apoptosis.
- Inhibition of cell proliferation.
3. Anti-inflammatory Effects
Some derivatives have been reported to possess anti-inflammatory properties. These effects are typically evaluated through in vitro assays measuring cytokine levels and other inflammatory markers.
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:
- MAO-B Inhibition : This is achieved through competitive binding to the enzyme's active site, leading to increased levels of neurotransmitters such as dopamine.
- Anticancer Mechanisms : Potential pathways include modulation of signaling pathways involved in cell survival and apoptosis.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6,6-dimethyl-9-(4-phenylmethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O2/c1-24(2)12-19-21(20(29)13-24)22(28-23(27-19)25-15-26-28)17-8-10-18(11-9-17)30-14-16-6-4-3-5-7-16/h3-11,15,22H,12-14H2,1-2H3,(H,25,26,27) |
InChI Key |
NOCBIPOWRGKPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.